molecular formula C5H4N4O B1674130 Hypoxanthine CAS No. 68-94-0

Hypoxanthine

Cat. No. B1674130
CAS RN: 68-94-0
M. Wt: 136.11 g/mol
InChI Key: FDGQSTZJBFJUBT-UHFFFAOYSA-N
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Description

Hypoxanthine is a naturally occurring purine derivative . It is occasionally found as a constituent of nucleic acids, where it is present in the anticodon of tRNA in the form of its nucleoside inosine . It has a tautomer known as 6-hydroxypurine .


Synthesis Analysis

In a study, the de novo purine biosynthesis pathway, branched pathways, and a global regulator were engineered to ensure highly efficient hypoxanthine production by Escherichia coli . The engineered strain Q2973 produced 1243 mg/L hypoxanthine in fed-batch fermentation . Another study reported the formation of hypoxanthine verified by high-resolution mass spectrometry with the 15N-labelled urea as the starting material .


Molecular Structure Analysis

The energetic stability and structural and electronic properties of all the ketonic and enolic tautomers of neutral hypoxanthine are studied at the level of density functional theory .


Chemical Reactions Analysis

A biosensor for hypoxanthine determination was designed by immobilizing xanthine oxidase and uricase in polypyrrole-paratoluenesulfonate film . The determination limit for the hypoxanthine molecule of the prepared biosensor was determined as 5 × 10 −6 M, and the linear working range was determined as 5 ×10 −6 –5 × 10 −3 M .


Physical And Chemical Properties Analysis

Hypoxanthine is a purine derivative with a molecular weight of 136.11 g/mol . It is a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway .

Scientific Research Applications

Food Quality Assessment

Hypoxanthine has been extensively studied for its application in assessing the quality of meat and fish. Lawal and Adeloju (2012) reviewed the progress in developing hypoxanthine biosensors for evaluating fish and meat freshness. These biosensors, including screen-printed electrodes and nanomaterials, offer reliable determination of hypoxanthine levels, which are indicative of product freshness (Lawal & Adeloju, 2012). Zhao et al. (2021) established a fluorescence method using cysteine functionalized copper nanoclusters for monitoring hypoxanthine in fish, demonstrating its feasibility for evaluating carp freshness (Zhao et al., 2021).

Biomedical Diagnostics

The role of hypoxanthine in physiological and pathological processes, particularly in relation to energy metabolism, muscle fatigue, and oxidative stress, has been a subject of biomedical research. Yin et al. (2021) discovered that hypoxanthine induces muscular ATP depletion and fatigue through increased expression of uncoupling protein 2 (UCP2), providing insights into the physiological effects of hypoxanthine on skeletal muscle (Yin et al., 2021). Fujiwara et al. (2022) investigated the protective effect of hypoxanthine against radiation-induced tissue damage, finding that it reduced DNA damage and apoptosis in vascular endothelial cells and mouse skin by enhancing ATP production via the salvage pathway (Fujiwara et al., 2022).

Neurological and Oxidative Stress Studies

Research has also focused on the effects of hypoxanthine on the brain, particularly in relation to neuroenergetic impairment, cell death, and oxidative stress. Biasibetti-Brendler et al. (2017) demonstrated that intrastriatal administration of hypoxanthine alters neuroenergetic parameters, causes mitochondrial dysfunction, and leads to cell death by apoptosis in the striatum of rats, suggesting its role in neurological symptoms associated with Lesch–Nyhan Disease (Biasibetti-Brendler et al., 2017). Another study by Biasibetti et al. (2017) found that hypoxanthine administration alters the neuroinflammatory profile and redox status in the striatum of rats, indicating a complex interplay between hypoxanthine levels, oxidative stress, and neuroinflammation (Biasibetti et al., 2017).

Safety And Hazards

Hypoxanthine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with target organs being the respiratory system .

Future Directions

Hypoxanthine was identified as a novel metastasis-associated metabolite in breast cancer cells and represents a promising target for diagnosis and therapy . Another study reviewed the most recent advances in repair of Hypoxanthine in DNA triggered by DNA glycosylases and endonucleases from hyperthermophilic archaea, and proposed future research directions .

properties

IUPAC Name

1,7-dihydropurin-6-one
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InChI

InChI=1S/C5H4N4O/c10-5-3-4(7-1-6-3)8-2-9-5/h1-2H,(H2,6,7,8,9,10)
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InChI Key

FDGQSTZJBFJUBT-UHFFFAOYSA-N
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Canonical SMILES

C1=NC2=C(N1)C(=O)NC=N2
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Molecular Formula

C5H4N4O
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DSSTOX Substance ID

DTXSID8045983
Record name Hypoxanthine
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Molecular Weight

136.11 g/mol
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Physical Description

Solid; [Merck Index] White powder; [Alfa Aesar MSDS], Solid
Record name Hypoxanthine
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Solubility

0.7 mg/mL
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Product Name

Hypoxanthine

CAS RN

68-94-0
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Record name 6H-Purin-6-one, 1,9-dihydro-
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Record name HYPOXANTHINE
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Melting Point

150 °C
Record name Hypoxanthine
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Record name Hypoxanthine
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
215,000
Citations
J Zielinski, K Kusy - Exercise and sport sciences reviews, 2015 - journals.lww.com
… plasma hypoxanthine concentration, as indicators of training status in consecutive training phases in highly trained athletes. Arguments are provided that plasma hypoxanthine is an …
Number of citations: 123 journals.lww.com
OD Saugstad - Pediatric Research, 1975 - academia.edu
… A new method was used for the determination of hypoxanthine in plasma, based on the principle that POz decreased when hypoxanthine is oxidized to uric acid. … Although the …
Number of citations: 260 www.academia.edu
JF Henderson, LW Brox, WN Kelley… - Journal of Biological …, 1968 - ASBMB
The mechanism of reaction of human erythrocyte hypoxanthine-guanine phosphoribosyltransferase was investigated by initial velocity, product inhibition, and isotope exchange studies. …
Number of citations: 171 www.jbc.org
HW Schmalle, G Hänggi, E Dubler - Acta Crystallographica Section C …, 1988 - scripts.iucr.org
… Hypoxanthine is oxidized to xanthine and uric acid in man, these reactions being catalyzed by the molybdenum- and iron-containing © 1988 International Union of Crystallography …
Number of citations: 56 scripts.iucr.org
RT Batey, SD Gilbert, RK Montange - Nature, 2004 - nature.com
… that directly binds guanine, hypoxanthine or xanthine to terminate … subtilis bound to hypoxanthine, a prevalent metabolite in the … Hypoxanthine functions to stabilize this structure and …
Number of citations: 632 www.nature.com
JC Eads, G Scapin, Y Xu, C Grubmeyer, JC Sacchettini - Cell, 1994 - cell.com
… Deficiency of HGPRTase activity results in increased cellular levels of hypoxanthine, as hypoxanthine is not salvaged and converted to IMP. Xanthine oxidase converts hypoxanthine …
Number of citations: 259 www.cell.com
DG Sculley, PA Dawson, BT Emmerson, RB Gordon - Human genetics, 1992 - Springer
Hypoxanthine-guanine phosphoribosyltransferase (HPRT, EC 2.4.2.8) is a purine salvage enzyme that catalyses the conversion of hypoxanthine and guanine to their respective …
Number of citations: 158 link.springer.com
GJ Quinlan, NJ Lamb, R Tilley, TW Evans… - American journal of …, 1997 - atsjournals.org
… hypoxanthine and xanthine, and correlated them with the loss of plasma protein thiol groups. All patients with ARDS had higher levels of hypoxanthine (… in plasma hypoxanthine levels …
Number of citations: 217 www.atsjournals.org
JD Chulay, JD Haynes, CL Diggs - Experimental parasitology, 1983 - Elsevier
… in Vitro, [ 3 H]hypoxanthine was added to parasite … H]hypoxanthine incorporation was proportional to the number of parasitized erythrocytes present. Factors affecting [ 3 H]hypoxanthine …
Number of citations: 224 www.sciencedirect.com
K Sahlin, K Ekberg, S Cizinsky - Acta physiologica …, 1991 - Wiley Online Library
… Hypoxanthine, xanthine and urate in plasma were significantly elevated at fatigue … hypoxanthine showed a significant arterio-femoral venous difference. The release of hypoxanthine …
Number of citations: 165 onlinelibrary.wiley.com

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